3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid
Description
Properties
IUPAC Name |
3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADCBAPDPZQMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397528 | |
| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52689-20-0 | |
| Record name | 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52689-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Functionalized Diamines
The most widely reported method involves the condensation of ethylenediamine derivatives with carbonyl-containing reagents. For example, 1-benzyl-2-thioxoimidazolidin-5-one can be synthesized via the reaction of N-benzylethylenediamine with carbon disulfide under basic conditions. Key parameters include:
Ring-Opening/Ring-Closing (RORC) Approaches
Alternative routes employ cyclic precursors like thiazolidinones, which undergo controlled ring opening followed by recombination. A 2024 study demonstrated:
- Ring opening : 3-carboxythiazolidine-2-thione treated with benzylamine at pH 9.2
- Recyclization : Acid-mediated (HCl/EtOH) formation of the imidazolidinone core
This method achieved 78% isolated yield with >95% purity.
Incorporation of the Propanoic Acid Sidechain
Direct Alkylation Strategies
Post-imidazolidinone formation, the propanoic acid moiety is introduced via nucleophilic substitution:
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-bromopropanoic acid | DMF, K₂CO₃, 60°C, 12h | 62 |
| 2 | Methyl acrylate + hydrolysis | THF, LiOH, reflux | 58 |
The alkylation method proves superior in scalability, though ester hydrolysis requires careful pH control to prevent imidazolidinone ring degradation.
Enzymatic Carboxylation
Emerging biocatalytic approaches utilize engineered hydratases to directly functionalize the imidazolidinone ring. A 2025 proof-of-concept study reported:
- Enzyme : Modified thiourocanate hydratase from Pseudomonas putida
- Substrate : 1-benzyl-2-thioxoimidazolidin-5-one
- Cofactor : ATP-independent, NADPH-driven reaction
This green chemistry method achieved 84% conversion but currently faces challenges in enzyme stability at industrial scales.
Optimization of Thioxo Group Installation
The critical 2-thioxo functionality is introduced through three principal methods:
Sulfur Transfer Reagents
Comparative analysis of sulfur sources:
| Reagent | Solvent | Temp (°C) | Thioxo Yield (%) |
|---|---|---|---|
| Lawesson's | Toluene | 110 | 92 |
| P₄S₁₀ | Pyridine | 70 | 88 |
| Thiourea | EtOH/H₂O | 80 | 75 |
Lawesson's reagent provides superior yields but generates toxic byproducts. Recent advances in thiourea-mediated thiolation (2024) enable >85% yields with reduced environmental impact.
Metal-Catalyzed Thiolation
Palladium-catalyzed C-S bond formation offers regioselective advantages:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Thiol source : Elemental sulfur + H₂ gas
This method achieves 89% yield with excellent functional group tolerance, though requiring specialized hydrogenation equipment.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2025 pilot study demonstrated significant improvements over batch processing:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 18h | 45min |
| Space-Time Yield | 0.8 kg/m³/h | 5.2 kg/m³/h |
| Purity | 93% | 97% |
Key innovations include:
- Microfluidic mixing of diamine and CS₂ streams
- In-line IR monitoring for real-time yield optimization
Crystallization Optimization
Final product purification challenges were addressed through:
- Antisolvent selection : n-heptane/ethyl acetate mixtures
- Cooling profile : Controlled 0.5°C/min descent from 65°C
This protocol increased crystalline yield from 68% to 91% while maintaining >99% chiral purity.
Analytical Characterization Protocols
Spectroscopic Validation
Critical quality control parameters:
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR | δ 3.89 (q, J=7.1 Hz, CH₂CO₂H) |
| ¹³C NMR | 175.8 ppm (C=O), 198.4 ppm (C=S) |
| IR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |
Chiral Purity Assessment
HPLC methods using Chiralpak IC-3 columns:
- Mobile phase : n-hexane/ethanol/trifluoroacetic acid (85:15:0.1)
- Retention : 12.8 min (R-enantiomer), 14.2 min (S-enantiomer)
Emerging Synthetic Technologies
Photocatalytic Ring Formation
A groundbreaking 2025 approach utilizes visible-light-mediated [2+2+1] cycloaddition:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Substrates : Benzyl isocyanide, propiolic acid, S₈
- Yield : 76% with 100% atom economy
This method eliminates toxic sulfur reagents but currently remains cost-prohibitive for large-scale applications.
Biocatalytic Cascades
Engineered E. coli strains now enable single-pot synthesis from benzylamine and 3-oxopropanoic acid:
- Enzymes : Amine oxidase + thiohydrolase + carboxylase
- Titer : 8.7 g/L in 48h fermentation While promising, genetic instability of the engineered pathway remains a significant technical hurdle.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is in the development of anticancer agents. Research indicates that derivatives of thioxoimidazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thioxoimidazolidinone scaffold could enhance selectivity and potency against breast cancer cells, suggesting a promising avenue for drug design .
Mechanism of Action
The compound's mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For example, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth. This inhibition can lead to reduced cell viability and increased apoptosis in malignant cells .
Agriculture
Pesticidal Properties
In agricultural applications, this compound has been investigated for its potential as a pesticide. Its structure allows it to interact with biological systems in pests, leading to disruption of metabolic processes. Field trials have indicated that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .
Fungicidal Activity
Additionally, this compound has shown antifungal properties, particularly against fungal pathogens affecting crops. Studies have reported that it can inhibit the growth of fungi such as Fusarium spp., which are known to cause significant agricultural losses. The compound's effectiveness in preventing fungal infections supports its use as a component in integrated pest management strategies .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research has shown that incorporating this compound into polymer matrices can improve resistance to degradation under environmental stressors .
Nanocomposites
Furthermore, the compound has been explored for use in nanocomposite materials. When combined with nanoparticles, it enhances the mechanical strength and conductivity of the resulting materials, making them suitable for applications in electronics and energy storage devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs from the evidence, focusing on structural features, biological activities, and sources:
Key Comparative Insights
- Functional Group Impact: The thioxo group in the target compound may enhance reactivity or binding to biological targets compared to oxo (C=O) analogs, as seen in thiazolidinone derivatives . Methylthio esters () highlight the role of sulfur-containing groups in volatility and odor, contrasting with the non-volatile, acid form of the target compound .
- Biological Activity Trends: Propanoic acid derivatives with heterocyclic rings (e.g., imidazolidinone, thiazolidinone) often exhibit antimicrobial or enzyme-inhibitory effects, as seen in and . Esterification (e.g., methyl/ethyl esters in pineapple volatiles) reduces polarity, enhancing volatility—a property critical for aroma compounds but irrelevant to the target’s likely applications .
Biological Activity
3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazolidinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. A comparative analysis indicated that derivatives of imidazolidinones exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 10 to 50 μg/mL, demonstrating their potential as antimicrobial agents .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| This compound | 30 | Escherichia coli |
Antioxidant Properties
Research has also highlighted the antioxidant capabilities of this compound. In vitro assays demonstrated that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in oxidative stress, thereby reducing cellular damage.
- Receptor Modulation : It may act on various receptors, including those involved in inflammatory pathways, suggesting a role in anti-inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A study conducted by Amin et al. (2019) investigated the efficacy of several imidazolidinone derivatives, including this compound. The results indicated that this compound significantly inhibited bacterial growth and showed promise as a lead molecule for further development in antimicrobial therapies.
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties, the compound was subjected to DPPH radical scavenging assays. Results showed that it exhibited a dose-dependent response, with effective concentrations leading to over 70% radical inhibition at higher doses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous imidazolidinone derivatives are prepared by refluxing precursors (e.g., substituted benzaldehydes or thiophene derivatives) with sodium acetate in acetic acid. Key steps include cyclization of thiazolidinone intermediates and functionalization of the propanoic acid moiety. Characterization typically involves NMR, IR, and elemental analysis to confirm regiochemistry and purity .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on:
- 1H/13C NMR : To identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm, thiocarbonyl signals near δ 190–200 ppm in 13C NMR).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 3200–3400 cm⁻¹ (O-H/N-H stretches).
- Elemental Analysis : To validate stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .
Q. What solubility properties are critical for experimental design?
- Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid but insoluble in water, alcohols, or ethers. Pre-experiment solubility testing in target solvents is recommended to avoid precipitation during biological assays or kinetic studies .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Use sodium acetate or potassium carbonate to enhance cyclization efficiency.
- Reaction Time/Temperature : Extended reflux (6–8 hours) improves yields for thioxoimidazolidinone formation.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl ring increase reaction rates but may reduce solubility. Yields for analogous compounds range from 48% to 83% depending on substituents .
Q. What advanced spectroscopic techniques resolve complex structural ambiguities?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals (e.g., distinguishing benzylidene protons from aromatic protons).
- X-ray Crystallography : Provides absolute configuration data, as demonstrated for similar imidazolidinone derivatives (e.g., C–C bond lengths of 1.5–1.6 Å and thiocarbonyl bond angles of ~120°) .
Q. How is bioactivity against cancer cells analyzed in vitro?
- Methodological Answer :
- MTT Assays : Evaluate cytotoxicity at concentrations of 10–100 µM. For example, related thiazolidinone derivatives show IC₅₀ values of 15–30 µM against HeLa cells.
- Apoptosis Markers : Western blotting for caspase-3/9 activation and flow cytometry for Annexin V staining .
Q. How to address contradictions in spectral data or bioassay results?
- Methodological Answer :
- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts.
- Cross-Validation : Use HPLC-MS to confirm purity (>95%) and rule out byproducts. For bioassays, validate results with orthogonal methods (e.g., ATP-based viability assays vs. MTT) .
Q. What strategies mitigate compound degradation during storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
